molecular formula C6H16Cl2N2 B150864 (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CAS No. 498532-32-4

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Cat. No. B150864
M. Wt: 187.11 g/mol
InChI Key: ABDGJCKNZHDDLV-RUTFAPCESA-N
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Description

The compound (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a derivative of cyclohexane featuring two amine groups. While the provided papers do not directly discuss this specific stereoisomer, they provide insights into related compounds that can help infer some properties and behaviors. For instance, the paper titled "(1R,2R)-1,2-Diammoniocyclohexane dichloride" discusses a similar compound with a cyclohexane backbone and two amine groups, although in a 1,2- rather than a 1,3- configuration . This compound exhibits a chair conformation, which is common for cyclohexane derivatives, and forms hydrogen bonds with chloride ions .

Synthesis Analysis

The synthesis of diamine derivatives of cyclohexane typically involves the introduction of amine groups onto the cyclohexane ring. Although the exact synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is not detailed in the provided papers, similar compounds are synthesized through reactions that introduce amine functionalities, which can be further processed to form the dihydrochloride salt .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often characterized by a chair conformation, as seen in the related compound (1R,2R)-1,2-Diammoniocyclohexane dichloride . The stereochemistry of the substituents, such as the amine groups, can influence the overall molecular shape and properties. The chair conformation is significant as it minimizes steric hindrance and allows for optimal hydrogen bonding with counterions like chloride.

Chemical Reactions Analysis

While the specific chemical reactions of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride are not discussed, the related compound's reactivity can be inferred from its interactions with chloride ions and its ability to form hydrogen bonds . These interactions are crucial in determining the solubility and reactivity of the compound in various solvents and under different pH conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride can be partially deduced from the related compounds. For example, the presence of amine groups typically increases the compound's polarity and its ability to participate in hydrogen bonding, which affects its solubility and melting point . The paper on pH-dependent chiroptical properties provides insights into how changes in pH can affect the optical properties of cyclohexane diamine derivatives, indicating that the compound's properties may be sensitive to pH variations .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Cyclohexene and its derivatives, by extension potentially including compounds structurally related to “(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride”, play a crucial role in the chemical industry due to their multiple potential reaction sites and variable oxidation depths. These compounds are valuable intermediates in synthesizing a variety of products with different oxidation states and functional groups. Recent advances have focused on controllable and selective catalytic oxidation reactions to afford targeted products, highlighting the synthetic value of these compounds for both academic and industrial applications (Cao et al., 2018).

Environmental and Health Impact Studies

The review of the toxicology of alkyl diamines, including 1,2-cyclohexanediamine (a compound with structural similarities to “(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride”), provides insights into their acute toxicity, irritant properties, and potential for delayed hypersensitivity. Such studies are vital for understanding the safety and environmental impact of chemical compounds used in industrial processes (Kennedy, 2007).

Hydrogen Storage and Energy Applications

An overview of organic liquid phase hydrogen carriers discusses the feasibility of using organic compounds, including cycloalkanes, as hydrogen storage mediums. This research points to the potential of cyclohexane derivatives in energy storage and delivery applications, emphasizing the search for compounds with optimal physical properties, environmental safety, and cost-effectiveness (Bourane et al., 2016).

Safety And Hazards

The safety and hazards associated with the handling and use of “(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer for detailed safety information .

properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGJCKNZHDDLV-RUTFAPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738400
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

CAS RN

498532-32-4
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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